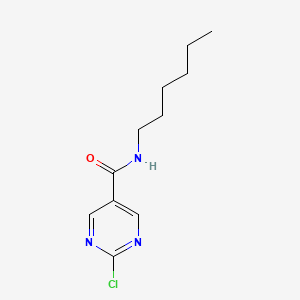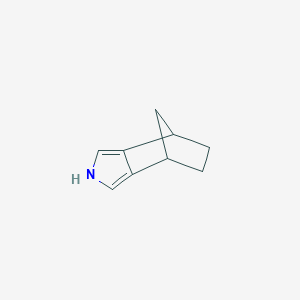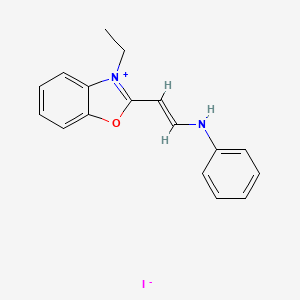
Benzoxazolium, 3-ethyl-2-(2-(phenylamino)ethenyl)-, iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]oxazol-3-ium iodide is a heterocyclic organic compound It is known for its unique structure, which includes a benzo[d]oxazole ring system substituted with an ethyl group and a phenylamino vinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]oxazol-3-ium iodide typically involves the reaction of 3-ethylbenzo[d]oxazolium iodide with phenylamine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]oxazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
科学研究应用
3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]oxazol-3-ium iodide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a fluorescent probe.
Industry: It may be used in the production of dyes, pigments, or other specialty chemicals.
作用机制
The mechanism of action of 3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]oxazol-3-ium iodide involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds with biological molecules, while the benzo[d]oxazole ring can participate in π-π interactions. These interactions can affect the activity of enzymes or other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]thiazol-3-ium iodide: This compound has a similar structure but contains a sulfur atom in place of the oxygen atom in the benzo[d]oxazole ring.
3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]imidazol-3-ium iodide: This compound has a nitrogen atom in place of the oxygen atom in the benzo[d]oxazole ring.
Uniqueness
The presence of the benzo[d]oxazole ring in 3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]oxazol-3-ium iodide imparts unique electronic properties that can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different heteroatoms in the ring system.
属性
CAS 编号 |
63870-30-4 |
|---|---|
分子式 |
C17H17IN2O |
分子量 |
392.23 g/mol |
IUPAC 名称 |
N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]aniline;iodide |
InChI |
InChI=1S/C17H16N2O.HI/c1-2-19-15-10-6-7-11-16(15)20-17(19)12-13-18-14-8-4-3-5-9-14;/h3-13H,2H2,1H3;1H |
InChI 键 |
ZXDQLNZKCFSRSS-UHFFFAOYSA-N |
手性 SMILES |
CC[N+]1=C(OC2=CC=CC=C21)/C=C/NC3=CC=CC=C3.[I-] |
规范 SMILES |
CC[N+]1=C(OC2=CC=CC=C21)C=CNC3=CC=CC=C3.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


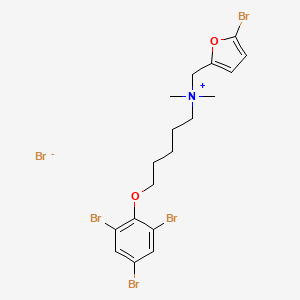

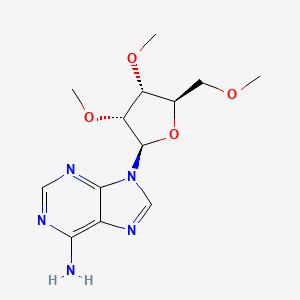
![2-{3-[3-(Benzyloxy)phenyl]-1-propylpyrrolidin-3-yl}ethan-1-ol](/img/structure/B12919907.png)
![Ethyl[(5-amino-1h-1,2,4-triazol-1-yl)carbonyl]carbamate](/img/structure/B12919909.png)

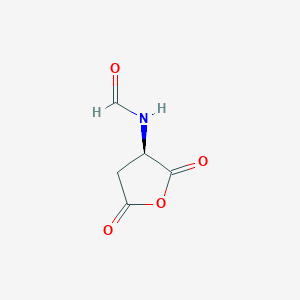
![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-2-phenylacetamide](/img/structure/B12919929.png)
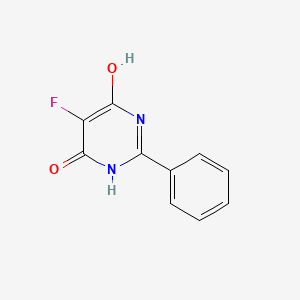

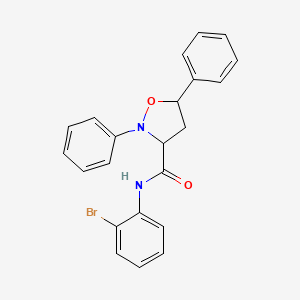
![tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B12919972.png)
